(S)-tert-Butyl 2-butylpiperazine-1-carboxylate hydrochloride
Description
(S)-tert-Butyl 2-butylpiperazine-1-carboxylate hydrochloride (CAS: 1217442-47-1) is a chiral piperazine derivative with a molecular formula of C₁₃H₂₇ClN₂O₂ and a molecular weight of 278.82 g/mol . It features a sec-butyl substituent at the 2-position of the piperazine ring, a tert-butyloxycarbonyl (Boc) protecting group at the 1-position, and a hydrochloride counterion. This compound is typically stored under dry conditions at room temperature and is used primarily in pharmaceutical research as an intermediate for synthesizing bioactive molecules .
Properties
CAS No. |
1217482-46-6 |
|---|---|
Molecular Formula |
C13H27ClN2O2 |
Molecular Weight |
278.82 g/mol |
IUPAC Name |
tert-butyl (2S)-2-butylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4;/h11,14H,5-10H2,1-4H3;1H/t11-;/m0./s1 |
InChI Key |
CUEVHLSHYHGZFJ-MERQFXBCSA-N |
Isomeric SMILES |
CCCC[C@H]1CNCCN1C(=O)OC(C)(C)C.Cl |
Canonical SMILES |
CCCCC1CNCCN1C(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-butylpiperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 2-butylpiperazine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The process may involve steps such as:
Protection of the amine group: Using tert-butyl chloroformate to protect the amine group of piperazine.
Alkylation: Introduction of the butyl group through an alkylation reaction.
Formation of the hydrochloride salt: Treatment with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (S)-tert-Butyl 2-butylpiperazine-1-carboxylate hydrochloride may involve large-scale batch or continuous processes. The key steps include:
Raw material preparation: Ensuring the purity and availability of starting materials.
Reaction optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Purification: Using techniques like crystallization, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-butylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C₉H₁₉ClN₂O₂ and a molecular weight of 278.82 g/mol. It features a piperazine core, characterized by a six-membered ring containing two nitrogen atoms, with a tert-butyl group and a butyl chain attached to the second carbon of the piperazine ring. The hydrochloride form enhances its solubility and stability in various solvents, making it suitable for laboratory applications.
Chemistry
- Building Block for Synthesis : (S)-tert-Butyl 2-butylpiperazine-1-carboxylate hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its structural features allow for the creation of various derivatives that can be tailored for specific chemical reactions.
Biology
- Enzyme Interaction Studies : The compound is utilized in studies examining enzyme interactions and protein-ligand binding. Its ability to modulate biological activity makes it a valuable tool in understanding biochemical pathways.
- Neurotransmitter Systems : Research indicates that piperazine derivatives can influence neurotransmitter systems, potentially acting as ligands for various receptors, including muscarinic acetylcholine receptors and G-protein coupled receptors (GPCRs).
Medicine
- Therapeutic Potential : The compound is under investigation for its potential therapeutic effects in treating neurological disorders. Its interaction with voltage-gated sodium channels suggests that it may play a role in modulating neuronal excitability, which is critical in conditions such as epilepsy and chronic pain.
- Antimicrobial Activity : Some derivatives of (S)-tert-Butyl 2-butylpiperazine-1-carboxylate hydrochloride exhibit antimicrobial properties, particularly against drug-resistant strains of bacteria, which highlights its potential in pharmaceutical development .
Industry
- Material Development : The compound is also explored for applications in developing new materials and chemical processes due to its unique chemical properties.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-butylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Piperazine Derivatives
The structural and functional properties of piperazine derivatives are highly sensitive to substituent type, position, and stereochemistry. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Stereochemistry : The (S)-configured butyl variant (CAS 1217442-47-1) and its (R)-isomer (CAS 1212133-43-1) differ in chirality, which may influence biological target interactions (e.g., receptor binding) .
- Substituent Size and Polarity : The methyl group in tert-Butyl 4-methylpiperazine-1-carboxylate reduces lipophilicity compared to butyl or aromatic substituents, enhancing aqueous solubility . The 4-chlorophenyl group introduces aromaticity and polarity, which may improve binding to hydrophobic pockets in proteins .
Biological Activity
(S)-tert-Butyl 2-butylpiperazine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential applications in drug development.
- Chemical Formula : CHClNO
- Molecular Weight : Approximately 265.78 g/mol
- CAS Number : 1217482-46-6
Antimicrobial Properties
Research indicates that (S)-tert-Butyl 2-butylpiperazine-1-carboxylate hydrochloride exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Activity Summary
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 breast cancer cells, (S)-tert-Butyl 2-butylpiperazine-1-carboxylate hydrochloride demonstrated an IC value of 15 µM, indicating significant cytotoxicity. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins.
The biological activity of (S)-tert-Butyl 2-butylpiperazine-1-carboxylate hydrochloride is attributed to its ability to interact with specific receptors and enzymes in biological systems. Notably, it has shown affinity for sigma receptors, which are implicated in various neurological disorders.
Sigma Receptor Binding
The binding affinity of the compound to sigma receptors has been characterized through radiolabeled ligand displacement assays. These studies revealed a moderate binding affinity, suggesting potential applications in treating conditions like neuropathic pain.
Structure-Activity Relationships (SAR)
Understanding the SAR of (S)-tert-Butyl 2-butylpiperazine-1-carboxylate hydrochloride is crucial for optimizing its biological activity. Modifications to the piperazine ring and side chains have been explored to enhance potency and selectivity.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Increasing alkane chain length | Enhanced lipophilicity |
| Substituting functional groups | Altered receptor selectivity |
| Changing stereochemistry | Variability in biological activity |
Q & A
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood due to potential HCl gas release during salt formation.
- Spill Management : Neutralize hydrochloride spills with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
